molecular formula C15H17N3O B7587830 4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile

4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile

Cat. No. B7587830
M. Wt: 255.31 g/mol
InChI Key: GKLYODRUFKKPFB-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile, also known as DMFMC, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, organic synthesis, and materials science.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile is not fully understood. However, it has been suggested that 4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. 4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile has also been shown to have antitumor activity by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and neuroprotective properties. 4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile has several advantages for lab experiments. It is readily available and relatively easy to synthesize. 4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile is also stable under normal laboratory conditions. However, 4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile in scientific research. 4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile has the potential to be used as a scaffold for the development of new drugs with improved pharmacological properties. It can also be used as a ligand for the preparation of new metal complexes with potential applications in catalysis and materials science. Additionally, further studies are needed to fully elucidate the mechanism of action of 4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile and its potential therapeutic applications.
Conclusion
In conclusion, 4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile is a versatile chemical compound that has shown promising results in various fields of scientific research. Its unique chemical properties make it a valuable building block for the synthesis of organic compounds, including pharmaceuticals and materials. 4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile has also shown potential therapeutic applications, including antitumor, antioxidant, and neuroprotective effects. Further studies are needed to fully understand the mechanism of action of 4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile and its potential applications in scientific research.

Synthesis Methods

4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile is synthesized by a multi-step process involving the reaction of 2-bromo-3-cyanopyridine with 3-methyl-2-buten-1-amine, followed by the addition of 2-methylfuran-3-carboxaldehyde and sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile has been extensively used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile has also been used as a ligand for the preparation of metal complexes with potential applications in catalysis and magnetic materials.

properties

IUPAC Name

4,6-dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-10-7-11(2)17-15(14(10)8-16)18(4)9-13-5-6-19-12(13)3/h5-7H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLYODRUFKKPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N(C)CC2=C(OC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile

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